molecular formula C28H54O6Sn B1591683 Stannane, butyltris((2-ethyl-1-oxohexyl)oxy)- CAS No. 23850-94-4

Stannane, butyltris((2-ethyl-1-oxohexyl)oxy)-

Cat. No. B1591683
CAS RN: 23850-94-4
M. Wt: 605.4 g/mol
InChI Key: GVKORIDPEBYOFR-UHFFFAOYSA-K
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Description

Stannane, butyltris((2-ethyl-1-oxohexyl)oxy)-, also known as Butyltin tris(2-ethylhexanoate), is a light yellow transparent liquid . It is soluble in most organic solvents but insoluble in water . It is an efficient organotin catalyst for esterification . It is widely used in the synthetic production of saturated resins for powder coatings and coil coatings . It is also widely used in the production of aromatic polyol products for polyurethane soft foam and hard foam .


Molecular Structure Analysis

The molecular formula of Stannane, butyltris((2-ethyl-1-oxohexyl)oxy)- is C28H54O6Sn . The molecular weight is 605.43 g/mol .


Physical And Chemical Properties Analysis

Stannane, butyltris((2-ethyl-1-oxohexyl)oxy)- is a light yellow transparent liquid . It has a melting point of -33°C . The density is 1.105 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.465 (lit.) . It is soluble in most organic solvents but insoluble in water .

Scientific Research Applications

Catalytic Functional Group Interconversion

An innovative approach has been developed for converting methyl esters to stannanes, showcasing a broad substrate scope. This process involves nickel catalysis and allows for the differentiation between various types of esters. The conversion enables subsequent transformations into aryl fluorides or biaryls through fluorination or arylation, expanding the utility of stannanes in organic synthesis (Yue, Zhu, & Rueping, 2018).

Environmental Fate of Fuel Oxygenates

Research on the environmental fate of fuel oxygenates, such as MTBE (methyl tert-butyl ether), highlights the solubility and mobility of these compounds in aquifers, impacting groundwater quality. Advances in the microbiology of the degradation of MTBE and other oxygenates suggest potential for biological remediation strategies (Fayolle, Vandecasteele, & Monot, 2001).

Photochemical Reactions of Stannanes

The study of photochemical reactions of ethyltrimethylstannane and n-propyltrimethylstannane at 185 nm offers insights into the reactivity and potential applications of stannanes in photochemistry. These reactions produce various hydrocarbons and highlight the influence of inert gases and oxygen on the yields, which could be relevant for designing light-induced synthesis pathways (Borrell & Platt, 1970).

Safety And Hazards

Stannane, butyltris((2-ethyl-1-oxohexyl)oxy)- is classified as causing severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and taking off immediately all contaminated clothing if it comes into contact with skin . It should be stored in a cool, dry place, with the container sealed and contact with oxides avoided .

properties

IUPAC Name

[butyl-bis(2-ethylhexanoyloxy)stannyl] 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.C4H9.Sn/c3*1-3-5-6-7(4-2)8(9)10;1-3-4-2;/h3*7H,3-6H2,1-2H3,(H,9,10);1,3-4H2,2H3;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKORIDPEBYOFR-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O[Sn](CCCC)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O6Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, 1,1',1''-(butylstannylidyne) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Stannane, butyltris((2-ethyl-1-oxohexyl)oxy)-

CAS RN

23850-94-4
Record name Butyltin tris(2-ethylhexanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23850-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 2-ethyl-, 1,1',1''-(butylstannylidyne) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023850944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, 1,1',1''-(butylstannylidyne) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyltris[(2-ethyl-1-oxohexyl)oxy]stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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